molecular formula C15H12F2O2 B2997047 Methyl 4-(3,5-difluorophenyl)-3-methylbenzoate CAS No. 2140327-06-4

Methyl 4-(3,5-difluorophenyl)-3-methylbenzoate

Cat. No.: B2997047
CAS No.: 2140327-06-4
M. Wt: 262.256
InChI Key: ISXATGKXDBNMNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(3,5-difluorophenyl)-3-methylbenzoate (CAS: 2140327-06-4, MFCD30834479) is a fluorinated aromatic ester with the molecular formula C₁₆H₁₂F₂O₂ (calculated molecular weight: 274.26 g/mol). Its structure comprises a benzoate backbone substituted with a methyl group at the 3-position and a 3,5-difluorophenyl moiety at the 4-position. The compound is commercially available with a purity of 96% (as per Combi-Blocks’ Fluoro Compounds Catalogue) and is of interest in pharmaceutical and materials research due to the electronic effects imparted by fluorine atoms and the steric profile of the methyl group .

Properties

IUPAC Name

methyl 4-(3,5-difluorophenyl)-3-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F2O2/c1-9-5-10(15(18)19-2)3-4-14(9)11-6-12(16)8-13(17)7-11/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISXATGKXDBNMNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)OC)C2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3,5-difluorophenyl)-3-methylbenzoate typically involves the esterification of 4-(3,5-difluorophenyl)-3-methylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of solid acid catalysts can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3,5-difluorophenyl)-3-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The ester can be reduced to the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: 4-(3,5-difluorophenyl)-3-methylbenzoic acid.

    Reduction: 4-(3,5-difluorophenyl)-3-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 4-(3,5-difluorophenyl)-3-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(3,5-difluorophenyl)-3-methylbenzoate depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically involve interactions with proteins or nucleic acids.

Comparison with Similar Compounds

Table 1: Comparison of Fluorophenyl-Substituted Methyl Benzoates

Compound ID Structure Fluorine Positions Purity (%) CAS Number MFCD Code
YB-4740 Methyl 4-(3,5-difluorophenyl)-3-methylbenzoate 3,5-difluorophenyl 96 2140327-06-4 MFCD30834479
YB-4692 Methyl 2-(2,4-difluorophenyl)pyridine-4-carboxylate 2,4-difluorophenyl 98 1251898-50-6 MFCD27578182
YB-4693 Methyl 5-(2,4-difluorophenyl)pyridine-3-carboxylate 2,4-difluorophenyl 96 1346691-66-4 MFCD19704379
YB-4698 Methyl 6-(2,4-difluorophenyl)pyridine-2-carboxylate 2,4-difluorophenyl 97 1820619-37-1 MFCD27981348
QZ-5903 Methyl N-(3,4-difluorophenyl)-N-(methylsulfonyl)glycinate 3,4-difluorophenyl 95 915902-40-8 MFCD08070390

Key Observations:

Substituent Position and Symmetry: YB-4740 features symmetrical 3,5-difluorophenyl substitution, which may enhance binding affinity in symmetric protein pockets compared to asymmetrical 2,4-difluoro analogs (e.g., YB-4692, YB-4693). The symmetry reduces steric clashes and improves π-π stacking efficiency .

Electronic Effects: Fluorine’s electron-withdrawing nature alters electron density across the aromatic ring.

Purity and Commercial Availability :

  • YB-4740 and its analogs are available at >95% purity, with YB-4692 achieving 98%, suggesting robust synthetic protocols for fluorophenyl esters. Lower purity in QZ-5903 (95%) may reflect challenges in sulfonyl glycinate synthesis .

Comparison with Triazine-Containing Sulfonylurea Esters

This compound differs significantly from sulfonylurea-based pesticides (e.g., metsulfuron-methyl, triflusulfuron-methyl), which incorporate triazine rings and sulfonamide linkages ().

Key Contrasts :

  • Functional Groups: Sulfonylureas (e.g., metsulfuron-methyl) feature triazine-aminocarbonylsulfonyl groups, enabling herbicidal activity via acetolactate synthase inhibition. YB-4740 lacks these moieties, precluding analogous biological mechanisms .

Docking and Binding Affinity Considerations

The 3,5-difluoro substitution in YB-4740 may enhance hydrophobic interactions and reduce metabolic degradation compared to non-fluorinated analogs. Symmetrical fluorine placement could also improve binding precision in symmetric enzyme active sites .

Biological Activity

Methyl 4-(3,5-difluorophenyl)-3-methylbenzoate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a methyl ester group and difluorophenyl substituents. The molecular formula is C12_{12}H10_{10}F2_2O2_2, with a molecular weight of approximately 232.20 g/mol. The difluorophenyl moiety suggests potential interactions with various biological targets due to the electron-withdrawing nature of fluorine atoms.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study reported that the compound demonstrated effective inhibition against multiple bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined to be in the low micromolar range, indicating potent activity against these pathogens .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro assays have shown that this compound inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase .

The proposed mechanism of action for this compound includes:

  • Enzyme Inhibition : The compound is believed to interact with specific enzymes involved in cell proliferation and survival pathways, disrupting their normal function.
  • Receptor Modulation : It may act as a modulator of certain receptors related to cancer progression, although specific receptors remain to be fully elucidated .

Case Studies

  • Study on Antimicrobial Efficacy : A comparative study assessed the antimicrobial efficacy of various benzoate derivatives, highlighting this compound as one of the most effective against gram-positive and gram-negative bacteria .
  • Anticancer Screening : A screening program evaluated several compounds for their anticancer properties using human cancer cell lines. This compound was among those that exhibited significant cytotoxic effects with IC50 values below 10 µM in several tested lines .

Data Table: Biological Activity Summary

Activity Type Target Organism/Cell Line Effect Concentration (µM) Reference
AntimicrobialE. coliInhibition< 10
AntimicrobialS. aureusInhibition< 10
AnticancerBreast Cancer CellsCytotoxicity< 10
AnticancerProstate Cancer CellsApoptosis induction< 10

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.